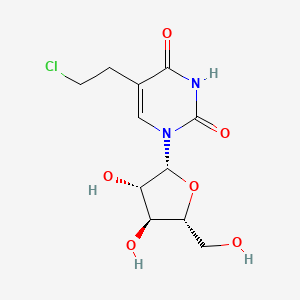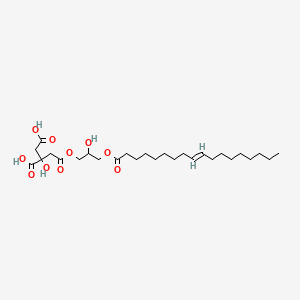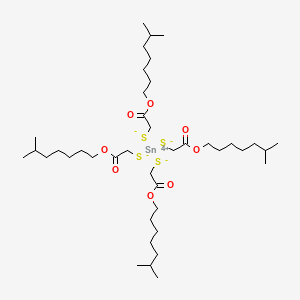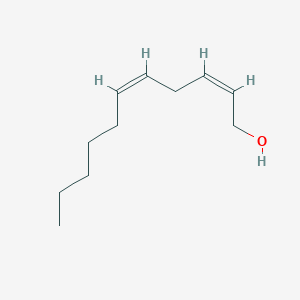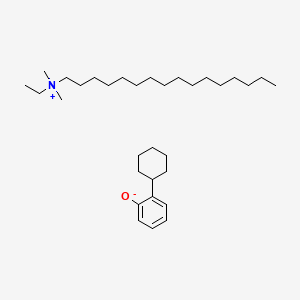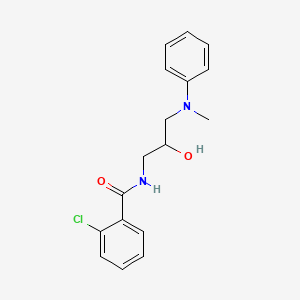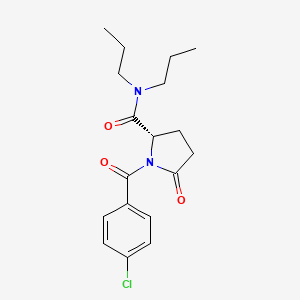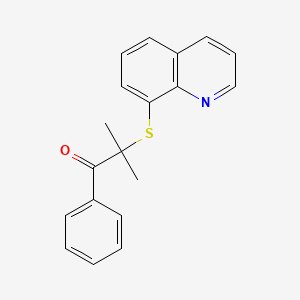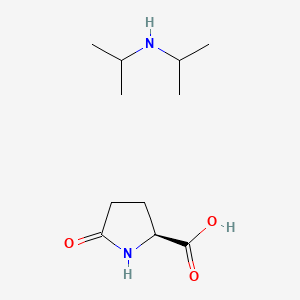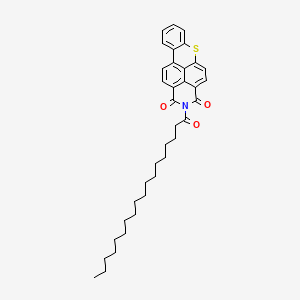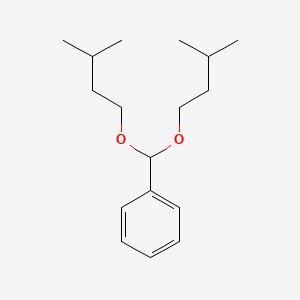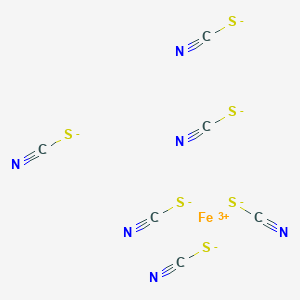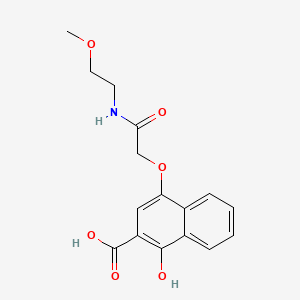
Tetraammonium dihydrogen (nitrilotris(methylene))trisphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraammonium dihydrogen (nitrilotris(methylene))trisphosphonate is a chemical compound with the molecular formula C3H24N5O9P3 and a molecular weight of 367.17 g/mol. It is known for its unique structure, which includes three phosphonate groups attached to a nitrilotris(methylene) backbone. This compound is commonly used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetraammonium dihydrogen (nitrilotris(methylene))trisphosphonate typically involves the reaction of nitrilotris(methylene)triphosphonic acid with ammonium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Nitrilotris(methylene)triphosphonic acid+4NH4OH→Tetraammonium dihydrogen (nitrilotris(methylene))trisphosphonate+2H2O
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the product, which is essential for its use in various applications.
Chemical Reactions Analysis
Types of Reactions
Tetraammonium dihydrogen (nitrilotris(methylene))trisphosphonate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced to form lower oxidation state products.
Substitution: The phosphonate groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphonates, while reduction may produce lower oxidation state phosphonates.
Scientific Research Applications
Tetraammonium dihydrogen (nitrilotris(methylene))trisphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent and a stabilizer for various chemical reactions.
Biology: The compound is used in biochemical assays and as a reagent in molecular biology experiments.
Industry: The compound is used in industrial processes, including water treatment and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of tetraammonium dihydrogen (nitrilotris(methylene))trisphosphonate involves its ability to chelate metal ions and stabilize various chemical species. The compound interacts with molecular targets through its phosphonate groups, which can form strong bonds with metal ions and other reactive species. This interaction helps in stabilizing the chemical environment and preventing unwanted reactions.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to tetraammonium dihydrogen (nitrilotris(methylene))trisphosphonate include:
- Hexaammonium (nitrilotris(methylene))trisphosphonate
- Tetrasodium dihydrogen (nitrilotris(methylene))trisphosphonate
- Tetrapotassium dihydrogen (nitrilotris(methylene))trisphosphonate
- Pentapotassium hydrogen (nitrilotris(methylene))trisphosphonate
Uniqueness
This compound is unique due to its specific ammonium salt form, which provides distinct solubility and reactivity properties compared to its sodium or potassium counterparts. This uniqueness makes it particularly useful in applications where specific solubility and reactivity characteristics are required.
Properties
CAS No. |
94021-27-9 |
|---|---|
Molecular Formula |
C3H24N5O9P3 |
Molecular Weight |
367.17 g/mol |
IUPAC Name |
tetraazanium;[bis(phosphonatomethyl)amino]methylphosphonic acid |
InChI |
InChI=1S/C3H12NO9P3.4H3N/c5-14(6,7)1-4(2-15(8,9)10)3-16(11,12)13;;;;/h1-3H2,(H2,5,6,7)(H2,8,9,10)(H2,11,12,13);4*1H3 |
InChI Key |
DYAGPABPDGVONC-UHFFFAOYSA-N |
Canonical SMILES |
C(N(CP(=O)([O-])[O-])CP(=O)([O-])[O-])P(=O)(O)O.[NH4+].[NH4+].[NH4+].[NH4+] |
Related CAS |
6419-19-8 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


